![molecular formula C11H8F3NS B1362353 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine CAS No. 256427-77-7](/img/structure/B1362353.png)
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine
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Overview
Description
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C11H8F3NS . It is an intriguing compound with diverse applications in scientific research.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine, has been a topic of interest in recent years. One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The compound has a molecular weight of 243.25 g/mol .Physical And Chemical Properties Analysis
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has a molecular weight of 243.25 g/mol, a XLogP3-AA value of 3.5, and a topological polar surface area of 54.3 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-Phenyl-5-(trifluoromethyl)thiophen-3-amine,” focusing on unique applications across different fields:
Electrochemical Sensing
A study has shown that a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants using square wave voltammetry and electrochemical impedance spectroscopy .
Crystallography
The compound has been used in crystallography to determine the crystal structure of related thiophene derivatives, which is essential for understanding their chemical properties and potential applications .
Anticancer Research
Fully-substituted 4-(trifluoromethyl)isoxazoles, which can be synthesized from similar compounds, have been evaluated for their anti-cancer activities against various cell lines, indicating potential applications in cancer treatment .
Antioxidant Agent
Derivatives of this compound have been reported to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Organic Light-Emitting Diodes (OLEDs)
Compounds with similar structures have been studied for their potential use in OLEDs due to their significant redshift in light emission, indicating a fast relaxation from the excited state to the ground state .
Organic Synthesis
This compound can serve as an intermediate in organic synthesis, contributing to various chemical reactions and product formations .
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Safety and Hazards
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPYEXWOYDDDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382347 |
Source
|
Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine | |
CAS RN |
256427-77-7 |
Source
|
Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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